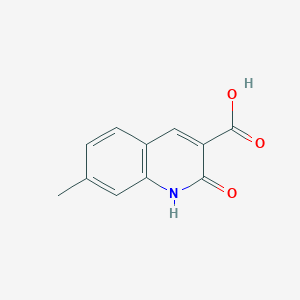

2-Hydroxy-7-methylquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

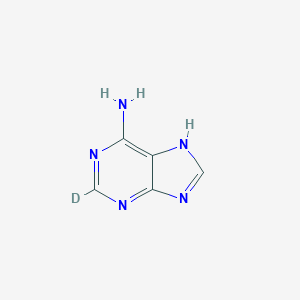

2-Hydroxy-7-methylquinoline-3-carboxylic acid (HMQC) is a heterocyclic compound that belongs to the quinoline family. It is a versatile molecule that has been extensively studied for its biological and pharmacological properties. HMQC has been found to exhibit a wide range of activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects. Due to its unique chemical structure, HMQC has attracted significant attention from researchers worldwide.

Scientific Research Applications

Phosphorescent Emissions and Photophysical Properties

A study by Małecki et al. (2015) explored the phosphorescent emissions of phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands, highlighting their extraordinary photophysical properties. The complexes exhibit significant emission quantum yields and excited life times, which are promising for applications in light-emitting devices and sensors (Małecki et al., 2015).

Supramolecular Frameworks

Research on hydrogen-bonded supramolecular frameworks from organic acid-base adducts by Jin et al. (2012) demonstrated the formation of 1D–3D frameworks through noncovalent weak interactions, which is crucial for the development of novel materials and understanding molecular recognition processes (Jin et al., 2012).

Synthetic Methodologies

A synthesis approach for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives was developed by Jentsch et al. (2018), providing a basis for constructing arylquinolines involved in an HIV integrase project. This demonstrates the compound's relevance in medicinal chemistry and drug development (Jentsch et al., 2018).

Semiconductor Properties and Photoluminescence

A novel zinc zero-dimensional structure complex studied by Yi et al. (2019) involving a related compound showed solid-state photoluminescence and semiconductor properties. This research is indicative of the potential use of such compounds in optoelectronic devices (Yi et al., 2019).

Palladium-Catalyzed C-H Bond Functionalization

The work by Shabashov and Daugulis (2010) on auxiliary-assisted palladium-catalyzed arylation and alkylation of sp^2 and sp^3 C-H bonds in carboxylic acid derivatives underscores the compound's application in complex organic synthesis, offering a route to functionalize amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

Properties

IUPAC Name |

7-methyl-2-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-7-5-8(11(14)15)10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAQYUDMBYSMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354999 |

Source

|

| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101133-49-7 |

Source

|

| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)

![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)

![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)